1-Pentyl-1H-pyrazol-3-amine
Overview
Description
1-Pentyl-1H-pyrazol-3-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a pentyl group at the 1-position and an amino group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
1-Pentyl-1H-pyrazol-3-amine is a pyrazole-based compound . Pyrazole derivatives have been found to interact with various targets, including enzymes such as p38MAPK, and different kinases . .
Mode of Action
Similar pyrazole derivatives have been found to act as inhibitors of certain enzymes . For instance, some pyrazole derivatives act as reversible inhibitors of Bruton Kinase (BTK), a nonreceptor tyrosine kinase . They bind to the active site of the enzyme, preventing it from catalyzing its substrate.
Biochemical Pathways
Given that pyrazole derivatives can inhibit enzymes like btk , it’s plausible that they could affect pathways involving these enzymes. BTK, for example, plays a crucial role in B-cell receptor signaling pathway, which is essential for B-cell development and function .
Result of Action
Similar pyrazole derivatives have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
Biochemical Analysis
Biochemical Properties
1-Pentyl-1H-pyrazol-3-amine, as an aminopyrazole, can provide useful ligands for receptors or enzymes, such as p38MAPK, different kinases, COX, and others . It interacts with these biomolecules, potentially influencing their function and the overall biochemical reactions in which they are involved .
Molecular Mechanism
It is known that aminopyrazoles can inhibit nonreceptor tyrosine kinases, such as Bruton Kinase (BTK), which is a major therapeutic target for B-cell-driven malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions typically proceed under mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound often involves scalable and efficient synthetic routes. One-pot multi-component reactions and cyclocondensation reactions are commonly employed due to their simplicity and high efficiency . These methods are designed to minimize waste and maximize yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Pentyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Pentyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
3-Aminopyrazole: Similar in structure but lacks the pentyl group, making it less hydrophobic.
1-Methyl-1H-pyrazol-3-amine: Contains a methyl group instead of a pentyl group, resulting in different physicochemical properties.
1-Phenyl-1H-pyrazol-3-amine: Features a phenyl group, which significantly alters its reactivity and applications.
Properties
IUPAC Name |
1-pentylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-3-4-6-11-7-5-8(9)10-11/h5,7H,2-4,6H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZHEYBVBRRMRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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